RO-41

Description

RO-41 (referred to in chemical literature as GR110 or this compound–5253) is a synthetic retinoid antagonist with the chemical name 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid . It is primarily studied for its role in modulating retinoid signaling pathways, particularly in inhibiting retinoic acid receptor (RAR)-mediated processes. This compound has been utilized in research to dissect the molecular mechanisms of osteoclastogenesis, bone metabolism, and cellular differentiation, often in conjunction with related compounds like RANKL and OPG .

Properties

Molecular Formula |

C16H19IN4O3 |

|---|---|

Molecular Weight |

442.25 g/mol |

IUPAC Name |

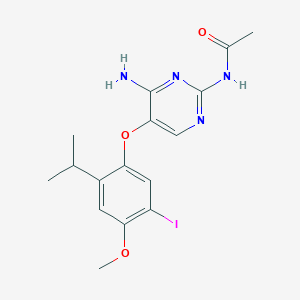

N-[4-amino-5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C16H19IN4O3/c1-8(2)10-5-13(23-4)11(17)6-12(10)24-14-7-19-16(20-9(3)22)21-15(14)18/h5-8H,1-4H3,(H3,18,19,20,21,22) |

InChI Key |

YLCVTWRBGAUCPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(=O)C)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-41 typically involves multiple steps. One common method includes the coupling of a phenoxy acid derivative with a pyrimidinyl amine in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

RO-41 undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

Scientific Research Applications

RO-41 has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.

Mechanism of Action

The mechanism of action of RO-41 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and methoxy group enhances its binding affinity and specificity towards these targets, making it a potent agent in therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Compounds Compared with this compound

Structural and Functional Differences

This compound vs. TTNPB :

- This compound acts as an antagonist , blocking RAR signaling, while TTNPB is a pan-agonist that activates RAR isoforms. Structurally, this compound contains a thiochromenyl group and a heptoxy chain, whereas TTNPB features a tetramethylnaphthalenyl group, enhancing its lipid solubility and receptor affinity .

- In osteoclastogenesis assays, this compound suppresses RANKL-induced differentiation, whereas TTNPB exacerbates it .

This compound vs. GR103/GR104 :

Experimental Findings

- In contrast, TTNPB increased osteoclast activity by 40% in similar models, highlighting the opposing roles of agonists and antagonists .

- This contextual difference underscores the importance of clarifying the domain of reference (chemical vs. engineering).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.